molecular formula C18H24N2O4 B1440110 1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 888222-12-6

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No.: B1440110
CAS No.: 888222-12-6
M. Wt: 332.4 g/mol
InChI Key: GKEIXWRMVGDCSD-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with piperidine under specific conditions to form the spiro linkage. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid is unique due to its specific spiro linkage and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIXWRMVGDCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678123
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888222-12-6
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 3
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 4
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 5
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 6
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

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